molecular formula C8H4BrF3O B183533 1-Bromo-4-(trifluorovinyloxy)benzene CAS No. 134151-77-2

1-Bromo-4-(trifluorovinyloxy)benzene

Cat. No. B183533
M. Wt: 253.02 g/mol
InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
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Description

“1-Bromo-4-(trifluorovinyloxy)benzene” is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.02 g/mol . The IUPAC name for this compound is 1-bromo-4-(1,2,2-trifluoroethenoxy)benzene .


Molecular Structure Analysis

The InChI representation of “1-Bromo-4-(trifluorovinyloxy)benzene” is InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H . The Canonical SMILES representation is C1=CC(=CC=C1OC(=C(F)F)F)Br .


Chemical Reactions Analysis

A systematic study of nucleophile additions to “1-Bromo-4-(trifluorovinyloxy)benzene” has been conducted . Unfortunately, the specific details of the reactions are not available in the search results.


Physical And Chemical Properties Analysis

“1-Bromo-4-(trifluorovinyloxy)benzene” has a molecular weight of 253.02 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a complexity of 196 . The boiling point of this compound is 184℃ , and it has a density of 1.694 .

Scientific Research Applications

Synthesis of Chromophore-Containing Polymers

1-Bromo-4-(trifluorovinyloxy)benzene is utilized in the synthesis of new aryltrifluorovinylether chromophore monomers. These monomers are polymerized to form chromophore-containing perfluorocyclobutyl (PFCB) polymers with high molecular weights and excellent thermal stability. These polymers display versatile light emission properties and are applicable in various photoluminescence studies (Neilson et al., 2007).

Organic Chemistry and Synthesis

In organic synthesis, 1-Bromo-4-(trifluorovinyloxy)benzene is involved in the formation of various complex molecules. For instance, it undergoes reactions leading to the synthesis of different naphthalenes and their derivatives, showing its versatility as a starting material in complex organic reactions (Schlosser & Castagnetti, 2001).

Precursor for Polymer Synthesis

A novel phenylphosphine oxide functionalized precursor for the synthesis of perfluorocyclobutyl aromatic ether polymers, derived from 1-Bromo-4-(trifluorovinyloxy)benzene, has been synthesized. This demonstrates its role in creating specialized materials with potential applications in polymer science (Huang Yan-gen, 2013).

Development of Halogenated Compounds

1-Bromo-4-(trifluorovinyloxy)benzene also plays a role in the development of various halogenated compounds. It serves as a crucial starting material or intermediate in the synthesis of diverse chemically significant compounds, showing its importance in the realm of halogen chemistry (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

The compound has been classified as a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and wearing personal protective equipment .

Future Directions

A systematic study of nucleophile additions to “1-Bromo-4-(trifluorovinyloxy)benzene” has been conducted, indicating its potential as a versatile intermediate toward the synthesis of fluorinated ethers .

properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXBIRBHMRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939910
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trifluorovinyloxy)benzene

CAS RN

184910-53-0
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184910-53-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ST Iacono, NJ Weeks, DW Smith Jr - Journal of Fluorine Chemistry, 2023 - Elsevier
The nature of the structural configuration of fluorinated ethers has been widespread as a crucial component for improving high performance polymers, industrial agrochemicals, and …
Number of citations: 0 www.sciencedirect.com
Y **n, J Wang, K **, Y Luo, J Zhou… - Macromolecular …, 2017 - Wiley Online Library
A new fluoro‐containing four‐arm organosiloxane has been successfully synthesized, which can be easily converted to a cross‐linked network, showing water uptake of below 0.12 wt…
Number of citations: 8 onlinelibrary.wiley.com
MPC Conrad, MS Shoichet - Polymer, 2007 - Elsevier
Aromatic hybrid fluorosilicones, such as perfluorocyclobutane aromatic polyethers, have higher thermal stability than typical polysiloxanes. While these polyethers decompose by …
Number of citations: 31 www.sciencedirect.com
JD Moody, D VanDerveer, DW Smith Jr… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Nucleophilic addition–elimination of ortho- or para-substituted phenols to aryl trifluorovinyl ethers (TFVEs) in N,N-dimethylformamide was studied. Using sodium hydride as a base …
Number of citations: 32 pubs.rsc.org
MPC Conrad - 2009 - collectionscanada.gc.ca
Traditional fluorosilicones contain a siloxane backbone and pendant fluorinated group leading to low temperature ductility and excellent thermal stability. However, acidic or basic …
Number of citations: 2 www.collectionscanada.gc.ca
AM Herring, AR Motz, MC Kuo, JL Horan, J Hoffman… - 2018 - osti.gov
The objective of this proposal is to fabricate a low cost high performance hybrid inorganic/polymer membrane that has a proton area specific resistance (ASR) < 0.02 ohm cm2 at the …
Number of citations: 2 www.osti.gov
ST Iacono - 2008 - search.proquest.com
This dissertation encompasses the synthesis, characterization, and properties of semifluorinated polymers derived from thermal polymerization of aryl trifluorovinyl ether (TFVE) …
Number of citations: 6 search.proquest.com
O Ar, O Ar
Number of citations: 0

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